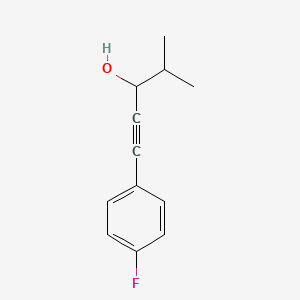
SARS-CoV-2 nsp14-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 nsp14-IN-1 is a compound that has garnered significant attention due to its potential as an inhibitor of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the viral life cycle, particularly in RNA replication and transcription. The compound’s ability to inhibit nsp14 makes it a promising candidate for antiviral drug development, especially in the context of the COVID-19 pandemic .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 nsp14-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Final Coupling Reaction: The final step often involves coupling the intermediates under controlled conditions, such as specific temperatures and pH levels, to form the desired compound
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
SARS-CoV-2 nsp14-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
SARS-CoV-2 nsp14-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of nsp14 inhibitors.
Biology: It is employed in biological assays to investigate its effects on viral replication and transcription.
Medicine: this compound is a potential candidate for antiviral drug development, particularly for treating COVID-19 and other coronavirus-related diseases.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents
作用機序
SARS-CoV-2 nsp14-IN-1 exerts its effects by inhibiting the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein has two main functions: an exonuclease activity that is involved in RNA proofreading and a guanine-N7-methyltransferase activity that is crucial for mRNA capping. By inhibiting these activities, the compound disrupts viral RNA replication and transcription, thereby reducing viral proliferation .
類似化合物との比較
Similar Compounds
Several compounds are similar to SARS-CoV-2 nsp14-IN-1 in terms of their inhibitory effects on nsp14. These include:
Patulin: An inhibitor of nsp14 exoribonuclease activity.
Aurintricarboxylic Acid: Another inhibitor of nsp14 exoribonuclease activity.
Ebselen: Known to inhibit both nsp14 and the major protease of SARS-CoV-2
Uniqueness
What sets this compound apart from these similar compounds is its dual inhibitory action on both the exonuclease and methyltransferase activities of nsp14. This dual action enhances its potential as a comprehensive antiviral agent, making it a unique and promising candidate for further development .
特性
分子式 |
C20H20N6O5S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H20N6O5S/c21-18-15-19(23-9-22-18)26(10-24-15)20-17(28)16(27)14(31-20)8-25-32(29,30)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,14,16-17,20,25,27-28H,8H2,(H2,21,22,23)/t14-,16-,17-,20-/m1/s1 |
InChIキー |
LQKQDYIGEWTUDG-WVSUBDOOSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
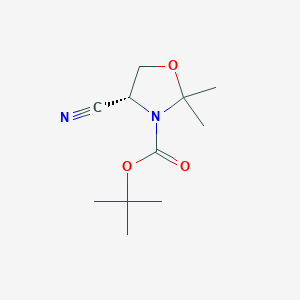

![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
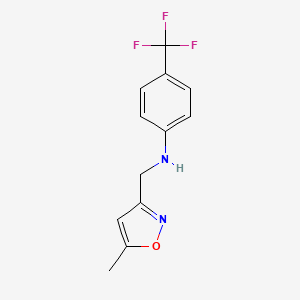
![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
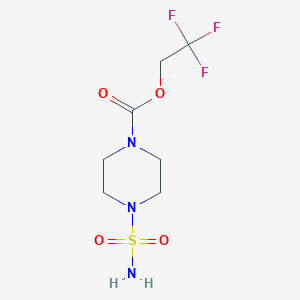
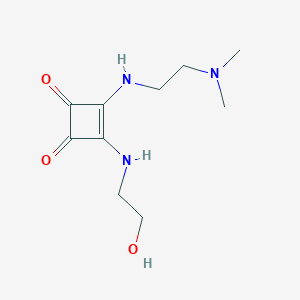
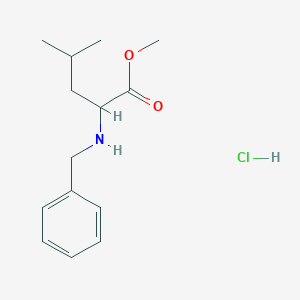
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
